molecular formula C28H31N3O5S B4088753 3,4,5-triethoxy-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide

3,4,5-triethoxy-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide

Cat. No. B4088753
M. Wt: 521.6 g/mol
InChI Key: MJYBCAGPPTZJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide is a chemical compound that has been studied extensively for its potential application in scientific research. This compound is also known as TTA-390 or benzamide derivative and is a member of the thioamides class of compounds. TTA-390 has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. In

Mechanism of Action

The mechanism of action of TTA-390 is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. TTA-390 has also been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
TTA-390 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. TTA-390 has also been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting their cell membrane. TTA-390 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

TTA-390 has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes involved in cellular processes, making it a useful tool for studying these processes. TTA-390 also has potent antimicrobial activity, making it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. However, TTA-390 has several limitations for lab experiments. It is highly toxic and must be handled with care. TTA-390 is also expensive to produce, making it less accessible for some researchers.

Future Directions

There are several future directions for the study of TTA-390. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to study the mechanism of action of TTA-390 in more detail to better understand how it works. Future studies could also investigate the potential of TTA-390 as an anti-inflammatory agent and its potential use in other areas of research. Finally, future studies could investigate the development of new and more efficient synthesis methods for TTA-390 to make it more accessible to researchers.

Scientific Research Applications

TTA-390 has been studied extensively for its potential application in scientific research. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. TTA-390 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have potent antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses. TTA-390 has also been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

3,4,5-triethoxy-N-[[4-[(2-phenylacetyl)amino]phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S/c1-4-34-23-17-20(18-24(35-5-2)26(23)36-6-3)27(33)31-28(37)30-22-14-12-21(13-15-22)29-25(32)16-19-10-8-7-9-11-19/h7-15,17-18H,4-6,16H2,1-3H3,(H,29,32)(H2,30,31,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYBCAGPPTZJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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